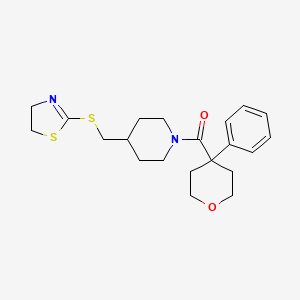

(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

説明

The compound "(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone" is a structurally complex molecule featuring a piperidine-thiazole hybrid linked via a thiomethyl bridge to a tetrahydropyran-phenyl methanone scaffold. Thiazole derivatives are known for their roles in antiviral and antimicrobial activities, while piperidine and tetrahydropyran groups often enhance pharmacokinetic properties like solubility and membrane permeability .

特性

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S2/c24-19(21(8-13-25-14-9-21)18-4-2-1-3-5-18)23-11-6-17(7-12-23)16-27-20-22-10-15-26-20/h1-5,17H,6-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYODJXYTAUVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body to exert their effects. For instance, some thiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways. For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may interact with pathways involved in oxidative stress.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed in the body. Their specific gravity and boiling point may also influence their distribution and metabolism.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Antiviral Research

The compound shares functional similarities with piroxicam-derived HIV integrase (IN) inhibitors described in . For example:

- Compound 13d, 13l, and 13m (piroxicam analogs): Exhibit EC50 values of 20–25 µM against HIV, with selectivity indices (SI) >24. Molecular docking suggests binding modes analogous to raltegravir, a clinically approved IN inhibitor .

- Target compound : While its antiviral activity is unconfirmed, the dihydrothiazole-thio group may enhance metal-chelating interactions with IN’s catalytic site, similar to raltegravir’s diketo acid motif. However, the tetrahydropyran-phenyl group could confer distinct steric or solubility profiles compared to piroxicam’s benzothiazine core.

Table 1: Key Features of Antiviral Candidates

Comparison with Pyrazoline Methanone Derivatives

Key differences include:

- Structural divergence: The target compound’s thiazole-thio-piperidine group replaces the pyrazoline-pyridine system, likely altering target specificity.

- Pharmacokinetic profile : The tetrahydropyran group in the target compound may improve blood-brain barrier penetration compared to the pyridinyl moiety in ’s compound .

Table 2: Structural and Functional Contrasts

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves three key steps:

- Step 1 : Cyclocondensation of thiourea derivatives with α-haloketones to form the dihydrothiazole ring (reflux in ethanol, yields 45–60%).

- Step 2 : Thioether linkage formation using coupling agents (EDCI/HOBt) in DMF at 0–5°C (yields 50–70%).

- Step 3 : Nucleophilic acyl substitution to couple the piperidine-thioether intermediate with the tetrahydropyran-methanone core in THF/DMF at 60°C (yields 60–75%). Optimization strategies include solvent screening (DMF vs. DCM), catalyst addition (1–5 mol% DMAP), and inert atmosphere control. Yields >65% are achievable through iterative parameter adjustments .

Table 1: Synthesis Conditions Comparison

| Step | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | Thiourea, Et₃N | EtOH | Reflux | 45–60% |

| 2 | EDCI/HOBt, 4-chlorobenzyl chloride | DMF | 0–5°C | 50–70% |

| 3 | NaH, acyl chloride | THF | 60°C | 60–75% |

Q. Which spectroscopic techniques confirm structural integrity?

A multi-modal approach is critical:

- ¹H/¹³C NMR : Identifies proton environments (e.g., dihydrothiazole CH₂ at δ 3.8–4.2 ppm, methanone carbonyl at ~205 ppm).

- HRMS-ESI : Confirms molecular ion [M+H]⁺ (theoretical m/z 445.1528).

- FT-IR : Validates functional groups (C=O stretch at 1680–1700 cm⁻¹, C-S vibration at 650–700 cm⁻¹).

- X-ray crystallography : Resolves stereochemistry for crystalline batches .

Q. What preliminary biological screening strategies are recommended?

Use tiered assays:

- Enzyme inhibition : HTRF®-based kinase assays (e.g., EGFR, IC₅₀ < 100 nM).

- Cellular viability : MTT/XTT tests in cancer lines (MCF-7, A549).

- Antimicrobial activity : Disk diffusion assays (CLSI guidelines) for S. aureus (MIC 2–8 μg/mL). Include positive controls (e.g., Erlotinib) and validate with triplicate replicates .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Systematic resolution involves:

- 2D NMR (COSY/HSQC) : Confirm spin-spin coupling and carbon-proton correlations.

- NOESY : Detect conformational differences (e.g., axial vs. equatorial substituents in piperidine).

- Variable-temperature NMR (25–60°C) : Identify dynamic processes causing signal broadening. For persistent issues, synthesize ¹³C/¹⁵N-labeled analogs or use DFT-based NMR prediction (B3LYP/6-311+G**) .

Q. What computational strategies predict target engagement and binding modes?

Hierarchical modeling:

- Molecular docking (AutoDock Vina) : Screen against targets (e.g., EGFR PDB:1M17).

- MD simulations (AMBER20) : Assess binding stability over 100 ns trajectories.

- MM-PBSA : Calculate binding free energy (ΔG). Validate predictions via site-directed mutagenesis of key residues (e.g., EGFR Lys721) .

Q. How to address contradictory bioactivity between enzyme and cellular assays?

Investigate:

- Compound stability : LC-MS monitoring in assay media over 24h.

- Permeability : PAMPA assay (logPe > -5 required).

- Efflux pumps : Test ABC transporter involvement using verapamil. If cellular IC₅₀ ≫ enzyme IC₅₀, explore prodrug strategies or nanoparticle formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。